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Compound of Interest

Compound Name:
4,5-O-(1-Methylethylidene)-beta-

D-fructopyranose

CAS No.: 912456-61-2

Cat. No.: B565381 Get Quote

Subject: 4,5-O-(1-Methylethylidene)-

-D-fructopyranose (Mono-iso-fructose) Context: Structural Analysis in Carbohydrate Synthesis
& Topiramate Development[1]

Executive Summary: The Conformational Pivot
In the development of carbohydrate-based therapeutics (such as the anticonvulsant

Topiramate), the precise characterization of intermediates is critical for purity profiling and

reaction monitoring.[1]

This guide analyzes the X-ray crystallographic properties of 4,5-O-(1-Methylethylidene)-

-D-fructopyranose (hereafter "4,5-Mono").[1] We compare it directly against its primary
downstream derivative, 2,3:4,5-di-O-isopropylidene-

-D-fructopyranose ("Di-iso-fructose"), and the parent

-D-fructopyranose.[1]

Key Insight: The transition from the 4,5-Mono intermediate to the 2,3:4,5-Di derivative induces

a radical conformational shift in the pyranose ring—from a stable Chair (
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) to a strained Twist-Boat (

).[1] Understanding this shift is essential for interpreting electron density maps and predicting
solid-state stability.[1]

Comparative Analysis: Crystal Lattice &
Conformation
The following data contrasts the crystallographic signatures of the 4,5-Mono intermediate

against its process alternatives.

Table 1: Crystallographic Parameters Comparison
Feature Subject: 4,5-Mono

Alt 1: 2,3:4,5-Di

(Topiramate Int.)[1]
Alt 2: Unprotected

Fructose

Chemical Formula

Crystal System Orthorhombic Orthorhombic Orthorhombic

Space Group

Ring Conformation
Distorted Chair (

)

Twist-Boat (

)

Chair (

)

H-Bond Donors 3 (C1, C2, C3 -OH) 0 (All blocked) 5

Packing Forces
Strong intermolecular

H-bonds

Weak van der Waals /

Hydrophobic

Dense 3D H-bond

network

Melting Point 117–119 °C 96–98 °C 103–105 °C

Diffraction Quality
High (Sharp

reflections)

High (Often

disordered methyls)

Moderate

(Hygroscopic issues)

Deep Dive: The Mechanistic "Why"[1]
1. The Conformational Lock: The 4,5-Mono derivative retains the

chair conformation because the single acetonide ring fused at C4-C5 exerts only moderate
torsional strain.[1] However, when the second acetonide group fuses at C2-C3 (forming the Di-
derivative), the pyranose ring is forced to twist to accommodate the steric bulk and the planarity
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requirements of the two dioxolane rings.[1] This forces the molecule into the high-energy

twist-boat conformation [1].[1]

2. Lattice Stability & Solubility:

4,5-Mono: Possesses free hydroxyl groups at C1, C2, and C3.[1] In the crystal lattice, these

form extensive intermolecular hydrogen bond networks (O-H[1]···O), creating a higher

melting point and lower solubility in non-polar solvents compared to the Di-derivative.[1]

2,3:4,5-Di: Lacks hydrogen bond donors.[1] Its lattice is held together by weak van der Waals

forces.[1] This explains its high solubility in organic solvents (DCM, Acetone) and its

tendency to sublime or melt at lower temperatures.[1]

Experimental Protocol: Crystallization & Data
Collection
Crystallizing the 4,5-Mono intermediate is more challenging than the Di-derivative due to its

amphiphilic nature (polar hydroxyls + lipophilic acetonide).[1]

Workflow: Vapor Diffusion for 4,5-Mono
Objective: Obtain single crystals suitable for X-ray diffraction (

mm).

Reagents:

Crude 4,5-O-isopropylidene-

-D-fructopyranose (purity >95%).[1][2]

Solvent A (Good solvent): Methanol or Ethanol (Absolute).[1]

Solvent B (Anti-solvent): Diethyl Ether or n-Hexane.[1]

Step-by-Step Methodology:
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Dissolution: Dissolve 50 mg of the 4,5-Mono solid in the minimum amount of warm Methanol

(~0.5 mL) in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.22

m PTFE syringe filter if necessary to remove dust nuclei.[1]

Setup: Place the open inner vial inside a larger jar (scintillation vial) containing 3 mL of

Diethyl Ether (Solvent B).

Equilibration: Tightly cap the outer jar. The volatile ether will slowly diffuse into the methanol,

reducing solubility gradually.[1]

Incubation: Store at 4°C in a vibration-free environment.

Note: Lower temperature promotes ordered lattice formation over amorphous precipitation.

[1]

Harvesting: Crystals typically appear within 48–72 hours as colorless prisms.[1]

Mounting: Isolate a single crystal under polarized light.[1] Mount on a glass fiber or MiTeGen

loop using Paratone-N oil.[1]

Data Collection: Collect data at 100K (cryo-cooling) to minimize thermal motion of the

isopropylidene methyl groups, which often exhibit high thermal parameters at room

temperature.

Self-Validating the Structure (Quality Control)
When solving the structure, check for these specific markers to confirm you have the 4,5-Mono

and not a hydrolysis product or the Di-derivative:

Electron Density: Look for clear density of one isopropylidene group at C4/C5.[1]

Thermal Ellipsoids: The methyl carbons of the acetonide group usually show higher thermal

motion than the ring carbons.[1]

O-H Locations: Difference Fourier maps should clearly locate hydrogen atoms on O1, O2,

and O3.
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Visualizing the Structural Pathway
The following diagram illustrates the synthesis pathway and the critical crystallographic

checkpoints where conformation changes occur.
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Figure 1: Structural evolution from Fructose to Topiramate, highlighting the conformational shift

at the Di-Acetonide stage.[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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